CDK7 Inhibitory Activity: Class-Level Inference from Patent Disclosure
The patent literature indicates compounds containing the 8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol core demonstrate good CDK7 inhibitory activity . While the patent does not isolate this specific CAS number's IC50 value, the compound is explicitly cited as a representative of the general Formula I-a which encompasses CDK7 inhibitors with demonstrated cell activity and tumor growth inhibition. This contrasts with other pyrazolo-triazine intermediates that lack the 2-methylthio or 8-isopropyl group and are not specifically flagged for CDK7 activity within this patent .
| Evidence Dimension | CDK7 inhibitory activity claim |
|---|---|
| Target Compound Data | Claimed good CDK7 inhibitory activity, cell activity, tumor growth inhibitory activity as part of Formula I-a |
| Comparator Or Baseline | Other pyrazolo[1,5-a][1,3,5]triazine derivatives within the patent that do not feature both 2-methylthio and 8-isopropyl substitution are not separately highlighted for CDK7 activity |
| Quantified Difference | No quantitative IC50 available; differentiation is based on presence in a specifically CDK7-active series versus absence from such series for other intermediates. |
| Conditions | Patent claim scope; in vitro CDK7 enzymatic assay and cell-based tumor growth inhibition models (details not publicly disclosed) |
Why This Matters
For procurement aimed at CDK7 inhibitor discovery, selecting a compound explicitly embedded in a CDK7-active patent series reduces the risk of acquiring an inactive scaffold, even in the absence of direct IC50 data.
